

Guanylurea Phosphate: A Versatile Precursor for Organic Synthesis

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Compound of Interest

Compound Name: Guanylurea phosphate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylurea phosphate (GUP), a salt formed from the protonation of guanylurea by phosphoric acid, is a compound of growing interest in the field of organic synthesis. While historically recognized for its application as a flame retardant, its unique molecular structure, possessing both a urea and a guanidinium moiety, presents a compelling platform for the synthesis of a diverse array of organic molecules, including nitrogen-rich heterocycles and bioactive compounds. This technical guide provides a comprehensive overview of **guanylurea phosphate** as a precursor in organic synthesis, detailing its preparation, chemical properties, and established and potential applications. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug discovery, offering detailed experimental protocols and insights into its synthetic utility.

Physicochemical Properties and Data

Guanylurea phosphate is a white, crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	17675-60-4	[1]
Molecular Formula	C ₂ H ₉ N ₄ O ₅ P	[1]
Molecular Weight	200.09 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	178-182 °C	[1]
Water Solubility	91.6 g/L at 20 °C	[1]
logP	0 at 20 °C	[1]
Density	1.62 g/cm ³	[1]

Synthesis of Guanylurea Phosphate

The most prevalent and industrially viable method for the synthesis of **guanylurea phosphate** involves the reaction of dicyandiamide with phosphoric acid in an aqueous medium.[2][3] This method is favored for its simplicity, mild reaction conditions, and high yield.[2]

Experimental Protocol: Synthesis from Dicyandiamide and Phosphoric Acid

This protocol is based on a method described in a Chinese patent.[3]

Materials:

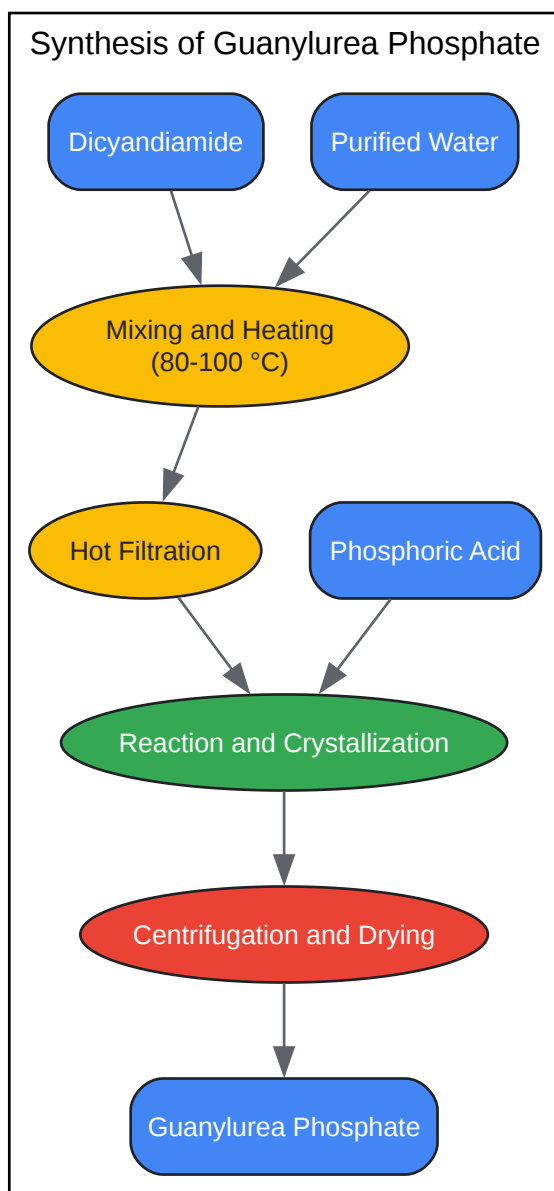
- Dicyandiamide
- Phosphoric acid (85%)
- Purified water

Procedure:

- In a reaction vessel, stir and mix dicyandiamide with purified water in a mass ratio of 1:(2-4).
[3]

- Slowly heat the mixture to 80-100 °C with continuous stirring until the dicyandiamide is completely dissolved.[\[3\]](#)
- Filter the hot solution to remove any insoluble impurities.
- Slowly add phosphoric acid dropwise to the filtrate. A typical molar ratio of dicyandiamide to phosphoric acid is not explicitly stated but can be assumed to be approximately 1:1 based on the product stoichiometry.
- Maintain the temperature of the reaction mixture for a period of time to ensure complete reaction. The patent suggests holding the temperature for 8 hours after the addition of phosphoric acid is complete.[\[3\]](#)
- Cool the reaction mixture to induce crystallization of **guanyluarea phosphate**.
- Collect the crystalline product by centrifugation or filtration.
- Dry the product to obtain pure **guanyluarea phosphate**. The patent mentions that the centrifugal mother liquor can be recycled in subsequent batches.[\[3\]](#)

A diagram illustrating the synthesis workflow is provided below.



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Caption: Workflow for the synthesis of **guanylurea phosphate**.

Applications in Organic Synthesis

The bifunctional nature of **guanylurea phosphate**, containing both a nucleophilic urea and a guanidinium group, makes it a promising precursor for the synthesis of various organic molecules, particularly nitrogen-containing heterocycles.

Synthesis of N-Guanylurea Dinitramide (FOX-12)

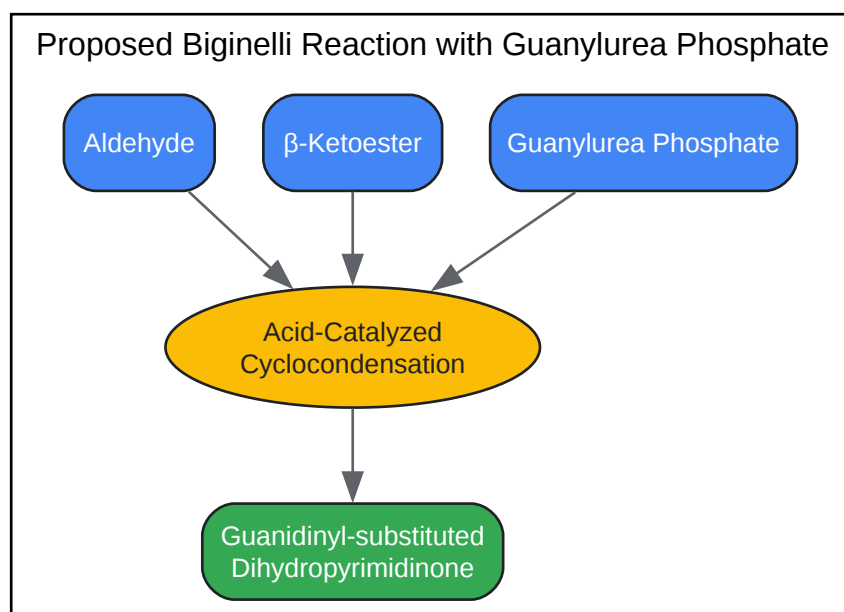
Guanylurea is a known precursor to the energetic material N-guanylurea dinitramide (also known as FOX-12). While the literature often refers to the use of guanylurea sulfate, **guanylurea phosphate** can be considered a viable alternative as a source of the guanylurea cation. The synthesis involves the nitration of an aminosulfonate followed by treatment with a guanylurea salt.

Potential Applications in Heterocyclic Synthesis

While specific, documented examples of **guanylurea phosphate** in multicomponent reactions for heterocyclic synthesis are not abundant in the surveyed literature, the inherent reactivity of its urea and guanidine functionalities suggests its potential as a valuable building block in well-established synthetic methodologies.

1. Biginelli Reaction for Dihydropyrimidinone Synthesis:

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β -ketoester, and a urea to form 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with diverse pharmacological activities.[4][5] **Guanylurea phosphate** could potentially serve as the urea component in this reaction, leading to the formation of dihydropyrimidinones with a guanidinylyl substituent.



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Caption: Proposed Biginelli reaction using **guanylurea phosphate**.

Generalized Experimental Protocol for the Biginelli Reaction:

Materials:

- Aromatic or aliphatic aldehyde (1 mmol)
- β -ketoester (e.g., ethyl acetoacetate) (1 mmol)
- **Guanylurea phosphate** (1.2 mmol)
- Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid)
- Solvent (e.g., ethanol, acetonitrile)

Procedure:

- To a solution of the aldehyde and β -ketoester in the chosen solvent, add **guanylurea phosphate** and the catalyst.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyrimidinone.

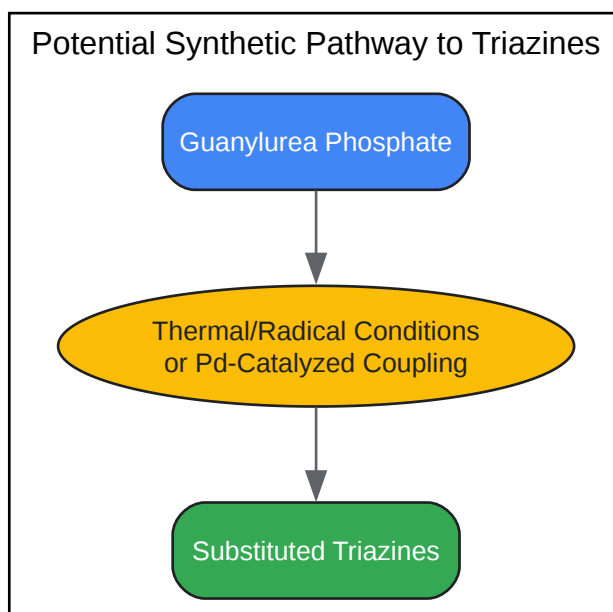
2. Hantzsch Dihydropyridine Synthesis:

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines from an aldehyde, two equivalents of a β -ketoester, and a nitrogen source, typically ammonia or

ammonium acetate.[6][7] The urea moiety in guanylurea could potentially act as the nitrogen donor in a modified Hantzsch reaction, leading to N-functionalized dihydropyridines.

3. Synthesis of Triazines:

Theoretical studies have suggested that guanylurea can be a precursor for the prebiotic synthesis of triazines, such as melamine and ammeline.[2] This suggests that under appropriate thermal or radical-initiated conditions, **guanylurea phosphate** could be utilized for the synthesis of substituted triazines. The synthesis of s-triazine derivatives can also be achieved through palladium-catalyzed C-N coupling reactions of chloro-s-triazines with ureas. [8]



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